molecular formula C24H18BrNO4 B5053799 (4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5053799
M. Wt: 464.3 g/mol
InChI Key: YYTMCPCDZLEISX-JWGURIENSA-N
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Description

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a bromophenoxy group, an ethoxy group, and an oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethoxy-containing reagent under controlled conditions to form the bromophenoxy intermediate.

    Condensation Reaction: The bromophenoxy intermediate is then reacted with a phenyl-substituted oxazol-5-one under specific conditions to form the final compound. This step may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also involve continuous flow reactors and other advanced techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The bromophenoxy group can undergo substitution reactions with nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can result in a variety of new compounds with different substituents.

Scientific Research Applications

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another compound with similar structural features and biological activities.

Uniqueness

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c25-19-8-12-21(13-9-19)29-15-14-28-20-10-6-17(7-11-20)16-22-24(27)30-23(26-22)18-4-2-1-3-5-18/h1-13,16H,14-15H2/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTMCPCDZLEISX-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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